(R)-piperidine-3-carboxylic acid

Descripción

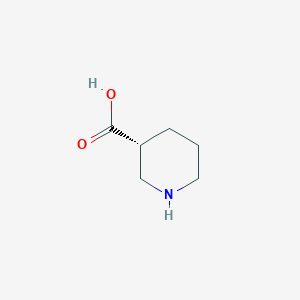

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSEXAGTJCILF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365165 | |

| Record name | (R)-(-)-Nipecotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25137-00-2 | |

| Record name | (-)-Nipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25137-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-Nipecotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-3-Piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nipecotic acid, (R)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z8PAL7EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Structural Properties of (R)-piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-piperidine-3-carboxylic acid, also known as (R)-(-)-Nipecotic acid, is a chiral cyclic amino acid of significant interest in the pharmaceutical industry. Its primary biological activity lies in its function as a competitive inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound effectively increases GABAergic tone. This mechanism of action has made it a valuable lead compound in the development of anticonvulsant and anxiolytic drugs. A thorough understanding of its structural properties is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key structural features of this compound, including its physicochemical, crystallographic, and spectroscopic properties, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Melting Point | 251-255 °C | |

| Optical Activity | [α]²²/D = -5° (c = 1 in H₂O) | |

| CAS Number | 25137-00-2 |

Crystallographic Properties

Note: A detailed table of bond lengths and angles would be derived from a crystallographic information file (CIF). As a specific CIF for the parent molecule has not been identified, this data is currently omitted.

Spectroscopic Properties

Spectroscopic analysis provides a detailed fingerprint of the molecular structure of this compound. The following sections summarize the expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1 (NH) | Broad | s |

| H2 (ax, eq) | 2.8 - 3.2 | m |

| H3 | 2.4 - 2.6 | m |

| H4 (ax, eq) | 1.8 - 2.2 | m |

| H5 (ax, eq) | 1.5 - 1.9 | m |

| H6 (ax, eq) | 2.8 - 3.2 | m |

| COOH | > 10 | br s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C2 | ~46 |

| C3 | ~40 |

| C4 | ~25 |

| C5 | ~24 |

| C6 | ~46 |

| C=O | > 175 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H (Amine) | 3200-3500 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C-N | 1000-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 129. A prominent fragment would be the loss of the carboxylic acid group ([M-COOH]⁺), resulting in a peak at m/z 84.

Biological Activity: Inhibition of GABA Transporter 1 (GAT-1)

The primary mechanism of action of this compound is the competitive inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this transporter, this compound increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

Experimental Protocols

General Protocol for X-Ray Crystallography of Small Molecules

Obtaining high-quality crystals is the most critical and often the most challenging step in determining the crystal structure of a small molecule like this compound.

1. Crystallization:

-

Solvent Selection: Begin by screening a wide range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane) to determine the solubility of the compound. The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Leave the solution loosely covered to allow for slow evaporation of the solvent.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the crystallization solvent is soluble (the precipitant). The precipitant will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

2. Crystal Mounting:

-

Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

-

Mount the crystal on a suitable holder, such as a cryoloop, using a cryoprotectant if data is to be collected at low temperatures.

3. Data Collection:

-

Place the mounted crystal on a goniometer in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

4. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial model of the molecule is built into the electron density map.

-

The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

Experimental Workflow for GABA Uptake Assay in Synaptosomes

This protocol outlines a typical workflow to assess the inhibitory effect of this compound on GABA uptake in isolated nerve terminals (synaptosomes).

Conclusion

This compound remains a cornerstone in the study of GABAergic neurotransmission and the development of CNS-active pharmaceuticals. Its well-defined structure, characterized by a chair conformation with an equatorial carboxylic acid group, provides a rigid scaffold for its inhibitory activity at the GAT-1 transporter. The comprehensive structural data and experimental protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further investigation and the design of next-generation therapeutics targeting the GABAergic system.

An In-depth Technical Guide on the Physicochemical Properties of (R)-piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-piperidine-3-carboxylic acid, a key molecule in neuroscience research and drug development, primarily known for its role as a GABA uptake inhibitor. This document collates available quantitative data, details established experimental methodologies for its characterization, and presents visual representations of its biological context and synthesis.

Core Physicochemical Properties

This compound, also known as (R)-nipecotic acid, is a chiral cyclic amino acid. Its structure, comprising a piperidine ring and a carboxylic acid group, dictates its physicochemical behavior, influencing its solubility, membrane permeability, and interaction with biological targets.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for the specific (R)-enantiomer, other values are reported for the racemic mixture ((±)-nipecotic acid) or are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Melting Point | 251-255 °C (decomposes) | |

| Optical Activity | [α]²²/D −5° (c = 1 in H₂O) | |

| pKa₁ (Carboxylic Acid) | 3.35 (Predicted) | [2] |

| pKa₂ (Piperidine Nitrogen) | 10.64 (Predicted) | [2] |

| Aqueous Solubility ((±)-Nipecotic Acid) | 50 mg/mL in water | [3] |

| logP (Octanol/Water) | -2.9 (XLogP3 Prediction) | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.

Determination of Melting Point

The melting point of a solid is a fundamental indicator of its purity.

Methodology: Capillary Method [4][5][6]

-

Sample Preparation: A small amount of the dried, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube containing mineral oil.[5][6]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.[5]

Determination of Aqueous Solubility

Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution.

Methodology: Shake-Flask Method [7]

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL) or in molar units (e.g., mol/L).

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values.

Methodology: Potentiometric Titration [8][9][10]

-

Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the amino acid solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. Since this compound has two ionizable groups (the carboxylic acid and the piperidine nitrogen), the curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic profile.

Methodology: Shake-Flask Method [11]

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV/MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Synthesis

This compound is a potent inhibitor of the GABA transporter 1 (GAT1), which plays a crucial role in regulating the concentration of the neurotransmitter GABA in the synaptic cleft.

GABA Uptake Inhibition Signaling Pathway

Inhibition of GAT1 by this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a target for the development of anticonvulsant and anxiolytic drugs.

Caption: Inhibition of GABA transporter 1 (GAT1) by this compound.

Experimental Workflow: GABA Uptake Assay

A common method to assess the inhibitory activity of compounds like this compound on GAT1 is through a radiolabeled GABA uptake assay in cells expressing the transporter.

Caption: Workflow for a radiolabeled GABA uptake assay.

General Synthesis Workflow

This compound can be synthesized from its corresponding pyridine precursor, pyridine-3-carboxylic acid (nicotinic acid), through catalytic hydrogenation. Chiral resolution is then required to isolate the (R)-enantiomer.

Caption: General synthesis route for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. scribd.com [scribd.com]

- 5. enamine.net [enamine.net]

- 6. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Piperidine-3-carboxylic Acid

(R)-Piperidine-3-carboxylic acid , also known by its synonym (R)-(-)-Nipecotic acid , is a chiral cyclic amino acid derivative that has garnered significant attention in the fields of neuroscience and medicinal chemistry. Its primary biological activity lies in its function as a gamma-aminobutyric acid (GABA) reuptake inhibitor, which modulates GABAergic neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of its identifiers, physicochemical properties, synthesis, and its pivotal role in GABA signaling pathways.

Chemical Identifiers and Physicochemical Properties

This compound is well-characterized by a range of chemical identifiers and has distinct physicochemical properties critical for its application in research and drug development.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 25137-00-2[1][2][3][4][5][6][7] |

| Molecular Formula | C6H11NO2[1][2][3][5][6][7][8] |

| Molecular Weight | 129.16 g/mol [1][2][5][6][7][9][8] |

| IUPAC Name | (3R)-piperidine-3-carboxylic acid[7] |

| Synonyms | (R)-(-)-Nipecotic acid, D-Nipecotic acid[1][3][10] |

| PubChem CID | 1796510[7] |

| ChEMBL ID | CHEMBL77575[7] |

| InChI Key | XJLSEXAGTJCILF-RXMQYKEDSA-N[1][4][5][7] |

| SMILES | C1C--INVALID-LINK--C(=O)O[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline solid[2][6] |

| Melting Point | 251-255 °C (decomposes)[1][4][5] |

| Optical Activity | [α]22/D −5°, c = 1 in H2O[1][4][5] |

| Solubility | Moderately soluble in water; more soluble in polar organic solvents like methanol and ethanol.[11] |

| pKa | 3.88 (Predicted)[12] |

| LogP | -2.9 (XLogP3)[12] |

Role in GABAergic Signaling

This compound's primary mechanism of action is the inhibition of GABA transporters (GATs).[2][3] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GATs located on both neurons and glial cells. By blocking these transporters, (R)-nipecotic acid increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This has therapeutic implications for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[2][6]

The following diagram illustrates the role of this compound in the GABAergic synapse.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a key challenge addressed by various synthetic strategies. A common approach involves the resolution of a racemic mixture of nipecotic acid or the asymmetric synthesis from a chiral precursor.

General Synthetic Workflow

A representative synthetic workflow for obtaining this compound often starts with the hydrogenation of a pyridine precursor, followed by resolution to isolate the desired (R)-enantiomer.

Experimental Protocol: Resolution of Racemic Nipecotic Acid

The following is a generalized experimental protocol based on common chemical resolution principles. Specific reagents, solvents, and conditions may vary.

1. Preparation of Racemic Nipecotic Acid:

-

Nicotinic acid is subjected to catalytic hydrogenation using a platinum or rhodium catalyst under a hydrogen atmosphere in a suitable solvent such as water or acetic acid.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield racemic nipecotic acid.

2. Formation of Diastereomeric Salts:

-

The racemic nipecotic acid is dissolved in a suitable solvent, such as ethanol or methanol.

-

An equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine, is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.

3. Fractional Crystallization:

-

The less soluble diastereomeric salt, for instance, the salt of (R)-nipecotic acid with the (R)-amine, will preferentially crystallize out of the solution.

-

The crystals are collected by filtration and can be recrystallized one or more times from the same solvent to improve enantiomeric purity.

4. Liberation of the Enantiopure Acid:

-

The purified diastereomeric salt is dissolved in water.

-

The solution is acidified, typically with a strong mineral acid like hydrochloric acid, to a pH where the carboxylic acid is protonated and the chiral amine is in its salt form.

-

The free this compound can then be isolated by crystallization, extraction, or ion-exchange chromatography.

5. Purity Analysis:

-

The enantiomeric excess of the final product is determined using chiral high-performance liquid chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value.

Applications and Future Directions

This compound and its derivatives are invaluable tools in neuroscience research for studying the GABAergic system.[6] Its scaffold has been extensively used as a starting point for the development of more potent and selective GABA uptake inhibitors with improved pharmacokinetic properties, such as better blood-brain barrier penetration.[2] For instance, the development of tiagabine, an antiepileptic drug, was based on the structure of nipecotic acid.[2]

Future research is likely to focus on the design of novel derivatives with specific selectivity for different GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), which could lead to more targeted therapeutic interventions with fewer side effects. Furthermore, its use as a chiral building block in the synthesis of other complex molecules remains an active area of investigation in organic and medicinal chemistry.[13]

References

- 1. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. (R)-(-)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (R)-(−)-3-Piperidinecarboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (-)-Nipecotic acid | C6H11NO2 | CID 1796510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

Chiral Piperidine-3-Carboxylic Acids: A Comprehensive Technical Guide to Their Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral piperidine-3-carboxylic acids and their derivatives represent a pivotal class of compounds in contemporary medicinal chemistry and neuroscience research. This technical guide provides an in-depth exploration of their biological significance, with a primary focus on their roles as potent modulators of key central nervous system targets, including γ-aminobutyric acid (GABA) transporters and N-methyl-D-aspartate (NMDA) receptors. This document details the enantioselective synthesis of these chiral scaffolds, provides comprehensive experimental protocols for their biological evaluation, and presents quantitative pharmacological data to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide elucidates the intricate signaling pathways influenced by these compounds through detailed diagrams and explores their therapeutic potential in a range of neurological disorders.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[1] The introduction of a carboxylic acid moiety at the 3-position, combined with the stereochemical control offered by a chiral center, gives rise to a class of molecules with significant and diverse biological activities. Notably, (R)- and (S)-piperidine-3-carboxylic acid serve as crucial building blocks for the synthesis of compounds targeting the central nervous system (CNS).[2][3] Their structural similarity to endogenous neurotransmitters, such as GABA, has driven the development of potent and selective inhibitors of GABA transporters, with significant implications for the treatment of epilepsy and other seizure disorders.[4] Moreover, derivatives of this scaffold have demonstrated significant activity as antagonists of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity, highlighting their potential in treating neurodegenerative diseases and psychiatric conditions.[5][6] This guide aims to provide a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of chiral piperidine-3-carboxylic acid derivatives.

Enantioselective Synthesis of Chiral Piperidine-3-Carboxylic Acids

The stereochemistry of piperidine-3-carboxylic acid is critical for its biological activity. The (R)-enantiomer, for instance, is the key chiral intermediate for the synthesis of the potent GABA uptake inhibitor, Tiagabine.[4] Several strategies have been developed for the enantioselective synthesis of these valuable building blocks.

Chiral Resolution of Racemic Piperidine-3-Carboxylic Acid

A common approach involves the resolution of a racemic mixture of N-protected piperidine-3-carboxylic acid using a chiral resolving agent.

Experimental Protocol: Resolution of (±)-N-Cbz-piperidine-3-carboxylic acid with (R)-α-phenylethylamine [7]

-

Salt Formation: Dissolve N-Cbz-3-piperidinecarboxylic acid in a suitable organic solvent (e.g., ethanol). Heat the solution with stirring to 40-50°C.[7] Slowly add a solution of (R)-α-phenylethylamine in the same solvent. After the addition is complete, stir the mixture for 20-30 minutes at the same temperature.[7]

-

Crystallization: Slowly cool the mixture to 10-15°C to induce crystallization of the diastereomeric salt.[7]

-

Isolation and Purification: Collect the crystals by suction filtration and dry. To improve the enantiomeric excess (ee), recrystallize the salt from ethanol. Heat the salt in ethanol to 70-75°C for 15-20 minutes, then slowly cool to 10-15°C and filter. Repeat this process until the desired ee (e.g., >99%) is achieved.[7]

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.[7]

-

Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate.

-

Isolation: Combine the organic extracts, dry over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically pure N-Cbz-(R)-piperidine-3-carboxylic acid.[7]

Asymmetric Synthesis

More advanced strategies employ asymmetric catalysis to directly synthesize the chiral piperidine ring. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been reported to produce enantioenriched 3-substituted piperidines.[2][3][8]

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]

-

Catalyst Preparation: In a glovebox, add [Rh(cod)OH]2 (3 mol%) and a chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%) to a vial.[8]

-

Reaction Setup: Add toluene, 2-methyltetrahydrofuran (THP), and water to the vial, followed by aqueous cesium hydroxide (CsOH). Stir the catalyst solution at 70°C for 10 minutes.[8]

-

Addition of Reactants: Add the arylboronic acid (3.0 equivalents) and the dihydropyridine substrate (1.0 equivalent) to the reaction mixture.[8]

-

Reaction: Stir the resulting mixture at 70°C for 20 hours.[8]

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel. Remove the solvents under reduced pressure and purify the crude product by flash chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine.[8] This intermediate can then be further reduced and deprotected to yield the desired chiral piperidine-3-carboxylic acid.

Biological Activity as GABA Uptake Inhibitors

A primary biological role of chiral piperidine-3-carboxylic acids is their ability to inhibit the reuptake of GABA, the main inhibitory neurotransmitter in the CNS. GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] By blocking these transporters, derivatives of piperidine-3-carboxylic acid can increase the concentration of GABA in the synapse, leading to enhanced GABAergic neurotransmission and a reduction in neuronal excitability. This mechanism is particularly relevant for the treatment of epilepsy.[4]

Quantitative Data on GABA Transporter Inhibition

The inhibitory potency of various chiral piperidine-3-carboxylic acid derivatives against different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) has been extensively studied. The following table summarizes the IC50 values for selected compounds.

| Compound | GAT Subtype | IC50 (µM) | Reference |

| (R)-Nipecotic acid | mGAT1 | - | [9] |

| Tiagabine | hGAT-1 | 0.07 | [4] |

| NNC-711 | hGAT-1 | 0.04 | [4] |

| Compound 6a | mGAT1 | 496-fold higher than (R)-nipecotic acid | [9] |

| SNAP-5114 | GAT3 | 15-40 times more potent than on GAT1 | [10] |

Experimental Protocol: [3H]GABA Uptake Assay

This assay is a standard method to determine the inhibitory activity of compounds on GABA transporters expressed in cultured cells.

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired human GABA transporter subtype (e.g., hGAT-1).

-

Preparation of Compounds: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Tiagabine) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Wash the cells with pre-warmed assay buffer.

-

Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate GABA uptake by adding a solution containing a fixed concentration of [3H]GABA.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

GABAergic Signaling Pathway

The following diagram illustrates the GABAergic synapse and the mechanism of action of GABA uptake inhibitors.

Caption: GABAergic synapse and the inhibitory action of chiral piperidine-3-carboxylic acid derivatives on GABA transporters (GATs).

Biological Activity as NMDA Receptor Antagonists

Derivatives of chiral piperidine-3-carboxylic acid have also emerged as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[5] However, overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative disorders.[5] NMDA receptor antagonists can block this excitotoxic cascade and offer neuroprotection.[5]

Quantitative Data on NMDA Receptor Antagonism

The following table presents the inhibitory potency (IC50) of selected piperidine derivatives on the NMDA receptor.

| Compound | Assay | IC50 (nM) | Reference |

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (11a) | [3H]CPP binding | 95 | [5] |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid (11c) | [3H]CPP binding | 120 | [5] |

| (-)-1 (LY235723) | [3H]CGS 19755 binding | 67 | [11] |

| Ketamine | [3H]MK-801 Binding | 300 | [12] |

| Dizocilpine ((+)-MK-801) | [3H]MK-801 Binding | 7.1 | [12] |

Experimental Protocol: [3H]MK-801 Binding Assay

This assay measures the ability of a compound to displace the binding of the non-competitive NMDA receptor antagonist [3H]MK-801 from its binding site within the ion channel.[12][13]

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 7.4).

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, [3H]MK-801 (at a concentration near its Kd, e.g., 5 nM), and the test compound at various concentrations.[12]

-

For the determination of non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).[12]

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 180 minutes at 25°C).[12]

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

NMDA Receptor Signaling Pathway

The following diagram illustrates the NMDA receptor signaling pathway and the site of action for antagonists.

Caption: NMDA receptor signaling pathway and the antagonistic effect of chiral piperidine-3-carboxylic acid derivatives.

Other Biological Targets and Therapeutic Applications

Beyond their well-established roles as GABA uptake inhibitors and NMDA receptor antagonists, chiral piperidine-3-carboxylic acid derivatives have shown promise in modulating other biological targets, expanding their therapeutic potential.

Acetylcholinesterase Inhibition

Some piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][14][15][16] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine scaffold can mimic the quaternary ammonium group of acetylcholine, allowing it to interact with the active site of the enzyme.

Anticonvulsant Activity

The ability of these compounds to enhance GABAergic neurotransmission translates directly to anticonvulsant properties. The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models are standard preclinical assays to evaluate the efficacy of potential antiepileptic drugs.[17][18][19][20][21][22][23][24][25][26][27]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [17][20][21]

-

Animal Preparation: Use male albino mice, acclimatized to the laboratory conditions.

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

-

Seizure Induction: At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes. A drop of topical anesthetic can be applied to the corneas prior to electrode placement.[17]

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect.

-

Data Analysis: Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED50) can be determined by probit analysis.

Experimental Protocol: Pentylenetetrazole (PTZ) Induced Seizure Test [22][23][24][25]

-

Animal Preparation: Use male albino mice.

-

Drug Administration: Administer the test compound or vehicle control.

-

PTZ Injection: After a predetermined time, inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).[25]

-

Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures for a period of 30 minutes.

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures.

Conclusion

Chiral piperidine-3-carboxylic acids are a versatile and highly valuable class of compounds in drug discovery and development. Their ability to be synthesized enantioselectively and their structural resemblance to endogenous neurotransmitters have enabled the creation of potent and selective modulators of key CNS targets. As GABA uptake inhibitors, they hold significant promise for the treatment of epilepsy and other seizure-related disorders. As NMDA receptor antagonists, they offer a therapeutic avenue for neurodegenerative diseases and conditions associated with excitotoxicity. The expanding exploration of their activity on other biological targets, such as acetylcholinesterase, further underscores their broad therapeutic potential. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel and effective therapies for a range of debilitating neurological and psychiatric disorders.

References

- 1. ijpsi.org [ijpsi.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 7. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 9. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 22. 2024.sci-hub.ru [2024.sci-hub.ru]

- 23. benchchem.com [benchchem.com]

- 24. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]

- 25. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 26. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

(R)-piperidine-3-carboxylic Acid: A Deep Dive into its Role as a GABA Uptake Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism has been a key therapeutic strategy for various neurological and psychiatric disorders, including epilepsy.

(R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, is a well-established competitive inhibitor of GABA uptake. Its structure, being a cyclic analog of GABA, allows it to be recognized by the GABA transporters. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of GABA Transporters

This compound exerts its effect by competitively binding to GABA transporters (GATs), thereby blocking the reuptake of GABA from the synaptic cleft. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). These transporters are sodium and chloride-dependent, utilizing the electrochemical gradient of these ions to drive the transport of GABA against its concentration gradient. By inhibiting these transporters, this compound increases the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory signaling.

dot

Caption: Inhibition of GABA Transporter (GAT-1) by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound and its derivatives is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to block 50% of GABA uptake. The following table summarizes the IC50 values for this compound (racemic nipecotic acid) against different GABA transporter subtypes.

| Compound | Transporter Subtype | Species | IC50 (μM) | Reference |

| (±)-Nipecotic Acid | hGAT-1 | Human | 8 | [1][2] |

| (±)-Nipecotic Acid | rGAT-2 | Rat | 38 | [1][2] |

| (±)-Nipecotic Acid | hGAT-3 | Human | 106 | [1][2] |

| (±)-Nipecotic Acid | hBGT-1 | Human | 2370 | [1][2] |

| (±)-Nipecotic Acid | mGAT-1 | Mouse | 2.6 | [3] |

| (±)-Nipecotic Acid | mGAT-2 | Mouse | 310 | [3] |

| (±)-Nipecotic Acid | mGAT-3 | Mouse | 29 | [3] |

| (±)-Nipecotic Acid | mGAT-4 | Mouse | 16 | [3] |

Experimental Protocols

[³H]GABA Uptake Assay in Synaptosomes

This protocol describes a common in vitro method to assess the inhibitory activity of compounds on GABA uptake in isolated nerve terminals (synaptosomes).

dot

Caption: Workflow for a [³H]GABA uptake inhibition assay using synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered sucrose solution.

-

The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.

-

The final synaptosomal pellet is resuspended in a physiological buffer.

-

-

GABA Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

-

GABA uptake is initiated by the addition of a mixture of [³H]GABA (radiolabeled) and unlabeled GABA.

-

The incubation is carried out at 37°C for a short period (e.g., 10 minutes).

-

The uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the incubation medium to pass through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound [³H]GABA.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The amount of [³H]GABA taken up in the presence of the test compound is compared to the uptake in the control group to calculate the percentage of inhibition.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

-

General Synthesis of N-substituted this compound Derivatives

The following workflow outlines a general synthetic route for creating derivatives of this compound, which is crucial for structure-activity relationship (SAR) studies.

dot

Caption: General synthetic workflow for N-substituted this compound derivatives.

Methodology:

-

Protection of the Carboxylic Acid: The carboxylic acid group of this compound is typically protected, often as an ester (e.g., methyl or ethyl ester), to prevent it from reacting in the subsequent step. This can be achieved by reacting the starting material with an alcohol in the presence of an acid catalyst or a reagent like thionyl chloride.

-

N-substitution: The secondary amine of the piperidine ring is then subjected to N-alkylation or N-arylation. This is commonly performed by reacting the protected intermediate with an appropriate alkyl or aryl halide in the presence of a base. This step is critical for introducing various lipophilic or functional groups to explore their impact on potency and selectivity.

-

Deprotection: The protecting group on the carboxylic acid is removed in the final step. For esters, this is typically achieved through hydrolysis under acidic or basic conditions.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This compound serves as a foundational scaffold for the development of potent and selective GABA uptake inhibitors. Its ability to modulate GABAergic neurotransmission has established it as a valuable tool in neuroscience research and a starting point for the design of therapeutic agents. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of drug discovery and development, particularly those targeting the GABAergic system. Further exploration of the structure-activity relationships of its derivatives will continue to provide insights into the molecular pharmacology of GABA transporters and may lead to the development of novel therapeutics with improved efficacy and side-effect profiles.

References

A Comprehensive Technical Guide to (R)-piperidine-3-carboxylic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-piperidine-3-carboxylic acid, a key molecule in neuroscience research and drug development. This document details its synonyms, chemical properties, and its primary mechanism of action as a GABA uptake inhibitor. Furthermore, it offers detailed experimental protocols for its synthesis and pharmacological evaluation, adhering to the highest standards of scientific rigor.

Chemical Identity and Synonyms

This compound is a chiral molecule widely known for its inhibitory effects on γ-aminobutyric acid (GABA) transporters. To facilitate comprehensive research, a list of its common synonyms, chemical identifiers, and related derivatives is provided below.

| Identifier Type | Identifier | Citation |

| Systematic Name | (3R)-piperidine-3-carboxylic acid | [1] |

| Common Synonym | (R)-(-)-Nipecotic acid | [2][3] |

| CAS Number | 25137-00-2 | [2][3] |

| PubChem CID | 1796510 | [1] |

| ChEBI ID | CHEBI:60120 | [4] |

| InChI Key | XJLSEXAGTJCILF-RXMQYKEDSA-N | [1][2] |

| Molecular Formula | C6H11NO2 | [1][2][3] |

| Molecular Weight | 129.16 g/mol | [2][5] |

| Other Synonyms | D-Piperidine-3-carboxylic acid, (R)-(-)-3-Piperidinecarboxylic acid | [3][6] |

| Racemic Form | Nipecotic Acid, (±)-Nipecotic Acid, 3-Piperidinecarboxylic acid | [5][7] |

| Boc-Protected Derivative | (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, Boc-D-Nip-OH | [8][9] |

Physicochemical and Pharmacological Properties

This compound is a white to beige solid with specific optical activity.[3] Its primary pharmacological action is the inhibition of GABA transporters (GATs), which are crucial for regulating GABA levels in the synaptic cleft.[10][11][12]

Physicochemical Data

| Property | Value | Citation |

| Melting Point | 251-255 °C | [2][3] |

| Optical Activity | [α]22/D -5° (c = 1 in H2O) | [2][3] |

| Form | Solid | [2][3] |

Pharmacological Data: GABA Transporter Inhibition

(R)-Nipecotic acid and its racemic form are potent inhibitors of GABA transporters, particularly GAT-1.[7][13] The following table summarizes key inhibitory constants.

| Compound | Target | Inhibitory Constant | Value | Citation |

| Nipecotic acid | Mouse GAT-1 | IC50 | 2.6 µM | [7] |

| Nipecotic acid | Mouse GAT-2 | IC50 | 310 µM | [7] |

| Nipecotic acid | Mouse GAT-3 | IC50 | 29 µM | [7] |

| Nipecotic acid | Mouse GAT-4 | IC50 | 16 µM | [7] |

| (±)-Nipecotic acid | Human GAT-1 (hGAT-1) | IC50 | 8 µM | [13] |

| (±)-Nipecotic acid | Rat GAT-2 (rGAT-2) | IC50 | 38 µM | [13] |

| (±)-Nipecotic acid | Human GAT-3 (hGAT-3) | IC50 | 106 µM | [13] |

| (±)-Nipecotic acid | Human Betaine/GABA Transporter-1 (hBGT-1) | IC50 | 2370 µM | [13] |

| Nipecotic acid | GAT1 (HEK293S cells) | Ki | 14 µM | [12] |

Mechanism of Action: Inhibition of GABA Uptake

This compound exerts its effects by competitively inhibiting GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a critical step in terminating GABAergic neurotransmission. By blocking GATs, (R)-nipecotic acid increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via chiral resolution and for conducting a GABA uptake inhibition assay.

Synthesis of this compound via Chiral Resolution

This protocol describes the chiral resolution of N-Cbz-3-piperidinecarboxylic acid using (R)-(+)-α-phenylethylamine as the resolving agent, followed by deprotection to yield this compound.

Materials:

-

N-Cbz-3-piperidinecarboxylic acid

-

(R)-(+)-α-phenylethylamine

-

Methanol

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Water

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, filtration apparatus, etc.)

Procedure:

-

Salt Formation:

-

Dissolve 26.3 g of N-Cbz-3-piperidinecarboxylic acid in 55 mL of methanol in a round-bottom flask.

-

Heat the solution with stirring to 40-50 °C.

-

Slowly add a solution of 11 g of (R)-(+)-α-phenylethylamine in 13.5 mL of methanol to the heated solution.

-

After the addition is complete, maintain the temperature and stir for an additional 20-30 minutes.

-

Slowly cool the mixture to 10-15 °C to induce crystallization of the diastereomeric salt.

-

Collect the precipitated salt by suction filtration and dry.

-

-

Recrystallization for Enantiomeric Enrichment:

-

Suspend the obtained carboxylate salt (approx. 15.3 g) in 30 mL of ethanol.

-

Heat the suspension to 70-75 °C and maintain for 15-20 minutes.

-

Slowly cool the mixture to 10-15 °C.

-

Collect the recrystallized salt by suction filtration and dry.

-

Repeat this recrystallization step at least twice to achieve an enantiomeric excess (ee) greater than 99%.

-

-

Liberation of the Free Acid:

-

Suspend the highly enriched carboxylate salt (approx. 12.8 g) in 38 mL of water.

-

Adjust the pH of the suspension to 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

Extract the aqueous solution twice with 25 mL portions of ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to obtain the N-Cbz-(R)-piperidine-3-carboxylic acid.

-

-

Deprotection (Removal of Cbz group):

-

The N-Cbz protected amino acid can be deprotected using standard methods such as catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) to yield the final product, this compound.

-

[³H]-GABA Uptake Inhibition Assay in HEK293 Cells

This protocol outlines a cell-based assay to determine the inhibitory potency (IC50) of this compound on GABA transporters expressed in a mammalian cell line.

Materials:

-

HEK293 cells stably or transiently expressing the desired GABA transporter isoform (e.g., GAT-1).

-

Cell culture medium (e.g., DMEM) and supplements.

-

Krebs-HEPES buffer (KHB): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, and 5 mM Glucose, pH 7.3.

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled GABA.

-

This compound (test compound).

-

A potent, selective GAT inhibitor for determining non-specific uptake (e.g., tiagabine).

-

Scintillation cocktail and scintillation counter.

-

Multi-well cell culture plates (e.g., 48-well).

Procedure:

-

Cell Culture and Plating:

-

Culture the HEK293 cells expressing the target GAT isoform under standard conditions.

-

Seed the cells into 48-well plates at a density of approximately 5 x 10^5 cells/well and allow them to adhere overnight.

-

-

Assay Preparation:

-

Prepare stock solutions of this compound and unlabeled GABA in an appropriate solvent (e.g., water or buffer).

-

Prepare a range of concentrations of the test compound by serial dilution in KHB.

-

-

Uptake Assay:

-

On the day of the experiment, aspirate the culture medium from the wells and wash the cells with KHB.

-

Add the different concentrations of this compound to the respective wells and pre-incubate for 3-5 minutes at room temperature.

-

To initiate the uptake, add a solution of [³H]-GABA (e.g., 5 µM final concentration) to all wells.

-

Allow the uptake to proceed for a defined period (e.g., 3 minutes) at room temperature.

-

To determine non-specific uptake, include wells containing a saturating concentration of a potent GAT inhibitor (e.g., 10 µM tiagabine).

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KHB.

-

Lyse the cells by adding a suitable lysis buffer (e.g., a solution containing a detergent like SDS) to each well.

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake from all measurements to obtain the specific uptake.

-

Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the concentration of this compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

References

- 1. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]

- 11. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent - Google Patents [patents.google.com]

The Evolving Therapeutic Landscape of (R)-Piperidine-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-piperidine-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the core therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

The inherent chirality and conformational rigidity of the piperidine ring make it a valuable pharmacophore for designing selective and potent therapeutic agents. This guide will delve into four key areas where this compound derivatives have shown considerable promise: oncology (specifically anti-melanoma), anti-inflammatory applications, cardiovascular health (platelet aggregation inhibition), and neuroscience (GABA uptake inhibition).

Anti-Melanoma Applications

This compound derivatives, particularly N-arylpiperidine-3-carboxamides, have emerged as a promising class of anti-melanoma agents. These compounds have been shown to induce a senescence-like phenotype in melanoma cells, effectively halting their proliferation.

Quantitative Data: Anti-Melanoma Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 1 | A375 | 0.88 | [1] |

| Compound 54 | A375 | 0.03 | [1] |

| EF24 | A549 (Lung) | 0.7 - 1.3 | [2] |

| EF31 | RAW264.7 | ~5 | [3] |

Experimental Protocol: In Vitro Anti-Melanoma Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on melanoma cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human melanoma cell line (e.g., A375)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound derivative compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A375 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Pathway in Melanoma

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including melanoma.[4][5][6][7][8] Some piperidine derivatives may exert their anti-melanoma effects by modulating this pathway.

Caption: PI3K/Akt/mTOR signaling pathway in melanoma.

Anti-Inflammatory Applications

Piperidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Quantitative Data: Anti-Inflammatory Activity

| Compound ID | Assay | IC50 (µM) | Reference |

| EF24 | NF-κB nuclear translocation | 1.3 | [2] |

| Curcumin | NF-κB nuclear translocation | 13 | [2] |

| EF31 | NF-κB DNA binding | ~5 | [3] |

| BAT3 | NF-κB reporter gene | ~6 | [9] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an indicator of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound derivative compounds

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

Signaling Pathway: NF-κB Signaling in Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

Caption: NF-κB signaling pathway in inflammation.

Platelet Aggregation Inhibition

Piperidine-3-carboxamide derivatives have been investigated as inhibitors of human platelet aggregation, a key process in thrombosis. These compounds can interfere with the signaling pathways that lead to platelet activation and aggregation.

Quantitative Data: Platelet Aggregation Inhibition

| Compound ID | Agonist | IC50 (µM) | Reference |

| 5a | ADP | - | [10] |

| 6i | ADP | - | [10] |

| 7a | ADP | - | [10] |

| PD5 | PAF | 60 | [11] |

| PD3 | PAF | 80000 | [11] |

Note: Specific IC50 values for compounds 5a, 6i, and 7a were not provided in the abstract, but they were identified as potent inhibitors.

Experimental Protocol: Platelet Aggregation Assay

This protocol describes the in vitro assessment of platelet aggregation using platelet-rich plasma (PRP).

Materials:

-

Fresh human blood

-

Acid-citrate-dextrose (ACD) solution

-

Platelet aggregation agonist (e.g., ADP, collagen, PAF)

-

This compound derivative compounds

-

Saline solution

-

Platelet aggregometer

-

Centrifuge

Procedure:

-

PRP Preparation:

-

Collect venous blood into tubes containing ACD solution.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Assay Procedure:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Pre-warm the PRP to 37°C.

-

Add the test compound or vehicle to the PRP and incubate for a specified time.

-

Add the platelet aggregation agonist to initiate aggregation.

-

Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.

-

-

Data Analysis: The percentage of platelet aggregation is calculated, with 0% aggregation set with PRP and 100% with PPP. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Platelet Aggregation

Platelet aggregation is a complex process involving multiple signaling pathways that converge on the activation of the glycoprotein IIb/IIIa receptor.

Caption: Simplified platelet aggregation signaling pathway.

GABA Uptake Inhibition

(R)-Nipecotic acid, a derivative of this compound, is a well-known inhibitor of the GABA transporter 1 (GAT1). By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, these compounds can enhance GABAergic neurotransmission, which has therapeutic potential in conditions like epilepsy and anxiety.

Quantitative Data: GABA Uptake Inhibition

| Compound | Transporter | Ki (µM) | Reference |

| (R)-Nipecotic acid | GAT1 | 14.4 | [12] |

| Tiagabine | hGAT-1 | 0.07 | [13] |

| NNC-711 | hGAT-1 | 0.04 | [13] |

| Compound 3b | mGAT1 | pKi = 8.32 | [14][15] |

Experimental Protocol: Synaptosomal GABA Uptake Assay

This protocol details the measurement of GABA uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Sucrose buffer

-

Krebs-Ringer buffer

-

[3H]-GABA (radiolabeled GABA)

-

This compound derivative compounds

-

Scintillation cocktail

-

Scintillation counter

-

Glass-fiber filters

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with the test compounds or vehicle at 37°C for 10 minutes.

-

Initiate the uptake by adding [3H]-GABA and incubate for a short period (e.g., 5 minutes).

-

Terminate the uptake by rapid filtration through glass-fiber filters and wash with ice-cold buffer.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the amount of [3H]-GABA taken up by the synaptosomes. Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Signaling Pathway: GABAergic Synapse and GAT1 Inhibition

This diagram illustrates the role of the GABA transporter (GAT1) in a GABAergic synapse and its inhibition by this compound derivatives.

Caption: GABAergic synapse and GAT1 inhibition.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of potent and selective therapeutic agents. The diverse biological activities exhibited by its derivatives, from anti-cancer and anti-inflammatory effects to the modulation of platelet aggregation and neurotransmitter reuptake, underscore its versatility. This technical guide provides a comprehensive, data-driven overview to aid researchers and drug development professionals in harnessing the full therapeutic potential of this remarkable class of compounds. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel and effective medicines based on the this compound core.

References

- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of PI3K-AKT-mTOR signaling sensitizes melanoma cells to cisplatin and temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway inhibitors inhibit the growth of melanoma cells with mTOR H2189Y mutations in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-Piperidine-3-carboxylic Acid